Dimethyl 5-ethynylisophthalate
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Overview
Description
Dimethyl 5-ethynylisophthalate is a chemical compound with the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol . It is also known by its systematic name, dimethyl 5-acetylenylphenyl-1,3-dicarboxylate . This compound is characterized by the presence of an ethynyl group attached to the isophthalate moiety, making it a versatile intermediate in organic synthesis and various industrial applications .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 218.21 . Its planar molecular framework suggests potential interactions with various biomolecules .
Molecular Mechanism
It is hypothesized that the planar structure of the molecule could allow it to interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Preparation Methods
Dimethyl 5-ethynylisophthalate can be synthesized through several synthetic routes. One common method involves the reaction of 5-ethynylisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization from a suitable solvent . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
Dimethyl 5-ethynylisophthalate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized isophthalate derivatives .
Scientific Research Applications
Dimethyl 5-ethynylisophthalate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dimethyl 5-ethynylisophthalate depends on its specific application. In chemical reactions, the ethynyl group can act as a nucleophile or electrophile, participating in various addition and substitution reactions . The molecular targets and pathways involved in its biological and medicinal applications are still under investigation, but it is believed to interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Dimethyl 5-ethynylisophthalate can be compared with other similar compounds, such as:
Dimethyl 5-iodoisophthalate: This compound has an iodine atom instead of an ethynyl group, leading to different reactivity and applications.
Dimethyl 5-bromoisophthalate: Similar to the iodinated derivative, this compound has a bromine atom and exhibits distinct chemical properties.
Dimethyl 5-aminoisophthalate:
Properties
IUPAC Name |
dimethyl 5-ethynylbenzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-4-8-5-9(11(13)15-2)7-10(6-8)12(14)16-3/h1,5-7H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSODPUFUQKWIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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